molecular formula C27H27N3O4S B2571819 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 690961-88-7

2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2571819
CAS No.: 690961-88-7
M. Wt: 489.59
InChI Key: GDSVODUBVAJXNI-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with cyano, dimethoxyphenyl, and phenyl groups, as well as a sulfanyl group linked to an acetamide moiety.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: It may have potential therapeutic applications, particularly in the treatment of diseases where its specific chemical properties are beneficial.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

The synthesis of 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves multiple steps, typically starting with the preparation of the pyridine ring. The synthetic route may include the following steps:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The cyano, dimethoxyphenyl, and phenyl groups are introduced through substitution reactions.

    Formation of the Sulfanyl Group:

    Acetamide Formation: The final step involves the formation of the acetamide moiety through a reaction with oxolan-2-ylmethylamine.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids or bases for hydrolysis.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the dimethoxyphenyl and phenyl groups can participate in hydrophobic interactions. The sulfanyl group may also play a role in the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar compounds to 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide include:

    2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide: This compound has a similar structure but with a different substituent on the acetamide moiety.

    2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide: Another similar compound with variations in the substituents on the acetamide moiety.

The uniqueness of this compound lies in its specific combination of substituents, which may confer unique chemical and biological properties.

Properties

IUPAC Name

2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4S/c1-32-24-11-10-19(13-25(24)33-2)21-14-23(18-7-4-3-5-8-18)30-27(22(21)15-28)35-17-26(31)29-16-20-9-6-12-34-20/h3-5,7-8,10-11,13-14,20H,6,9,12,16-17H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSVODUBVAJXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NCC3CCCO3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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